molecular formula C10H16O4 B3029865 Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate CAS No. 81053-18-1

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Cat. No.: B3029865
CAS No.: 81053-18-1
M. Wt: 200.23
InChI Key: TXSPYNSGSUBIQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate (CAS: 81053-18-1) is a β-keto ester derivative featuring a cyclohexyl backbone substituted with hydroxyl and oxo groups. This compound is characterized by its ester functionality at the acetate position and a hydroxyl group at the 1-position of the 4-oxocyclohexane ring. It is commercially available with a purity of 96% (MFCD17215149) and has been utilized in enzymatic studies due to its structural complexity and reactivity .

In biochemical research, it has been tested as a substrate for artificial esterase and transaminase enzymes, demonstrating moderate reactivity compared to linear or simpler aromatic β-keto esters . Its synthesis and purification protocols are well-established, as evidenced by its availability from specialty chemical suppliers like Combi-Blocks and TCI Chemicals .

Properties

IUPAC Name

ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPYNSGSUBIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC(=O)CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669827
Record name Ethyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81053-18-1
Record name Ethyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate can be synthesized through the reduction of methyl (2-oxocyclohexyl)acetate using yeast. This process yields two diastereomers: (1S,4R)-ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate and (1R,4R)-ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure the desired stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 2-(4-Oxocyclohexyl)acetate (CAS: 58012-34-3)

This compound lacks the hydroxyl group at the 1-position of the cyclohexane ring, resulting in reduced hydrogen-bonding capacity. While both compounds share the 4-oxocyclohexyl and ester groups, the absence of the hydroxyl group in Ethyl 2-(4-oxocyclohexyl)acetate likely reduces its solubility in polar solvents and alters its enzymatic interactions. For instance, in transaminase assays, hydroxylated derivatives like Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate may exhibit steric hindrance or enhanced binding due to additional hydrogen-bonding sites .

2.1.2 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS: 1543987-22-9)

This analogue introduces a benzyloxycarbonyl-protected amino group, expanding its utility in peptide synthesis. Compared to the target compound, its increased functional complexity (amide and carbamate groups) may limit enzymatic hydrolysis but enhance applications in medicinal chemistry .

Functional Group Analogues

2.2.1 Aromatic β-Keto Esters (e.g., Benzyl 3-oxobutanoate, Methyl 2-oxo-3-phenylpropanoate)

These compounds lack the cyclohexyl backbone but retain the β-keto ester motif. In enzymatic assays, linear or aromatic β-keto esters are often hydrolyzed faster than cyclohexyl derivatives due to reduced steric hindrance. For example, in a study testing hydrolysis by artificial esterases, this compound showed lower conversion rates compared to benzyl 3-oxobutanoate .

2.2.2 Cyclohexene Derivatives (e.g., Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates)

These compounds feature a cyclohexene ring with aryl substituents. The unsaturated ring and bulky aryl groups confer distinct crystallographic packing behaviors, such as π-π stacking interactions, which are absent in the target compound. Synthesis methods for these derivatives often involve condensation reactions under reflux, differing from the oxidation or recrystallization protocols used for hydroxylated cyclohexyl esters .

Enzymatic Reactivity Comparison

The table below summarizes the reactivity of this compound and select analogues in enzymatic assays:

Compound Esterase Hydrolysis Activity Transaminase Activity Key Structural Features Reference
This compound Moderate Moderate Hydroxyl, 4-oxocyclohexyl, ester
Ethyl 2-(4-oxocyclohexyl)acetate High Low 4-oxocyclohexyl, ester
Benzyl 3-oxobutanoate High High Linear β-keto ester
Methyl 2-oxo-3-phenylpropanoate High Moderate Aromatic β-keto ester

Physicochemical Properties

Property This compound Ethyl 2-(4-oxocyclohexyl)acetate Methyl 2-oxo-3-phenylpropanoate
Molecular Weight (g/mol) ~214.2 ~198.2 ~192.2
Hydrogen Bond Donors 1 (hydroxyl) 0 0
Hydrogen Bond Acceptors 4 3 3
Solubility (Polar Solvents) Moderate (due to hydroxyl) Low High
Purity (Commercial Source) 96% (Combi-Blocks) >95% (TCI Chemicals) >98% (Various suppliers)

Key Findings and Implications

  • Enzymatic Selectivity: The hydroxyl group in this compound introduces steric and electronic effects that reduce its hydrolysis rate compared to non-hydroxylated analogues. This property may be advantageous in designing slow-release prodrugs .
  • Synthetic Accessibility : Cyclohexyl β-keto esters are more challenging to synthesize than linear counterparts due to ring strain and stereochemical considerations. However, optimized protocols ensure high purity (≥95%) for research applications .

Biological Activity

Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is a compound with notable biological activities, particularly in the fields of pharmacology and organic chemistry. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl ring with both hydroxy and oxo groups. This unique structure contributes to its reactivity and interaction with biological targets.

Property Details
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Functional Groups Hydroxy (-OH), Oxo (=O)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes, particularly the enzyme 5-Lipoxygenase (5-LOX). This enzyme plays a crucial role in the arachidonic acid pathway, which is involved in inflammatory responses. The compound acts as an inhibitor of 5-LOX, leading to decreased production of pro-inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antioxidant and antibacterial activities. For instance, it has been shown to scavenge free radicals effectively and inhibit the growth of various bacterial strains.

Biological Activities

1. Anti-inflammatory Activity

This compound has been validated through various experimental models:

  • Ear Edema Model: In vivo studies indicated a reduction in ear edema induced by arachidonic acid.
  • Lung Inflammation Model: The compound demonstrated efficacy in reducing inflammation in ovalbumin-induced lung inflammation models.

Results from these studies suggest that the compound significantly mitigates inflammatory responses.

2. Antioxidant Activity

The compound's antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing a strong ability to neutralize free radicals, which is critical for protecting cells from oxidative stress.

3. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A study conducted by Sharma et al. (2009) highlighted the anti-inflammatory effects of this compound. The compound was tested in animal models for its ability to inhibit inflammation markers, showing a significant reduction in edema and inflammatory cytokines.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro, demonstrating its potential for therapeutic applications in oxidative stress-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.